

# An In-depth Technical Guide on the Toxicological Profile of 8-Methylnonanal

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## Compound of Interest

Compound Name: 8-Methylnonanal

Cat. No.: B128107

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Disclaimer: Direct toxicological data for **8-Methylnonanal** is limited in publicly available literature. This technical guide employs a scientifically accepted read-across approach, utilizing data from structurally similar analogs, namely nonanal (CAS 124-19-6) and decanal (CAS 112-31-2), to assess the potential toxicological profile of **8-Methylnonanal**. This methodology is a cornerstone of modern chemical safety assessment, allowing for the prediction of a substance's properties based on well-studied, structurally related compounds.

## Introduction

**8-Methylnonanal** (CAS 3085-26-5) is a branched-chain aldehyde used as a fragrance and flavor ingredient. A comprehensive understanding of its toxicological profile is essential for ensuring its safe use in consumer products and for regulatory compliance. This guide provides a detailed overview of the available toxicological data for its structural analogs, nonanal and decanal, covering key endpoints such as acute toxicity, skin sensitization, genotoxicity, and repeated dose toxicity. Detailed experimental protocols for these key studies are also provided, alongside visual representations of experimental workflows and metabolic pathways to aid in comprehension.

## Toxicological Data Summary (Read-Across Approach)

The toxicological data for the structural analogs, nonanal and decanal, are summarized below. These values provide a conservative estimate of the toxicological profile of **8-Methylnonanal**.

Table 1: Acute Toxicity Data for Structural Analogs of **8-Methylnonanal**

Endpoint	Species	Route	Value	Analog Compound
LD50	Rat	Oral	>5,000 mg/kg bw	Nonanal
LD50	Rabbit	Dermal	>5,000 mg/kg bw	Nonanal

Table 2: Repeated Dose Toxicity Data for Structural Analogs of **8-Methylnonanal**

Endpoint	Species	Route	Value	Study Duration	Analog Compound
NOAEL	Rat	Oral	1000 mg/kg bw/day	28 days	Heptanal (analog for Decanal)
NOAEL (systemic)	Rabbit	Dermal	500 mg/kg bw/day	2 weeks	Nonanal

Table 3: Skin Sensitization Data for Structural Analogs of **8-Methylnonanal**

Endpoint	Species	Assay	Result	Analog Compound
Skin Irritation	Rabbit	-	Irritating	Decanal
NESIL	Human	HRIFT	3000 µg/cm <sup>2</sup>	Decanal

Table 4: Genotoxicity Data for Structural Analogs of **8-Methylnonanal**

Endpoint	Test System	Metabolic Activation	Result	Analog Compound
Gene Mutation	S. typhimurium	With & Without	Negative	Heptanal (analog for Decanal)

## Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.

This method is used to determine the acute oral toxicity of a substance.

- Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the next step (dosing at a higher or lower level, or stopping the test).
- Test Animals: Typically, rats of a single sex (usually females) are used.
- Procedure:
  - Animals are fasted prior to dosing.
  - The test substance is administered in a single dose by gavage.
  - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
  - Body weights are recorded weekly.
  - A necropsy is performed on all animals at the end of the observation period.
- Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category.

The LLNA is an in vivo method for identifying potential skin sensitizers.

- Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.
- Test Animals: Typically, CBA/J or CBA/Ca mice are used.
- Procedure:
  - The test substance is applied to the dorsum of both ears for three consecutive days.

- On day 6, a radiolabeled thymidine is injected intravenously.
- After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of  $\geq 3$  is considered a positive result.

This in vitro assay is used to detect gene mutations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes that code for histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid.
- Procedure:
  - The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[\[2\]](#)
  - The bacteria are then plated on a minimal agar medium lacking the specific amino acid.
  - After incubation, the number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

This study provides information on the potential health hazards arising from repeated oral exposure to a substance.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Principle: The test substance is administered orally to groups of rodents for 28 days.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Test Animals: Typically, rats are used, with at least three dose groups and a control group.
- Procedure:

- The test substance is administered daily by gavage or in the diet/drinking water.
- Animals are observed daily for clinical signs of toxicity.
- Body weight and food consumption are measured weekly.
- At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
- A full necropsy is performed, and organs are weighed and examined histopathologically.
- Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no biologically significant adverse effects are observed.[\[6\]](#)

## Visualizations

Day 1-3: Dosing

Topical Application  
to Mouse Ears

Day 6: Proliferation Measurement

Radiolabeled Thymidine  
Injection (IV)

Harvest Auricular  
Lymph Nodes

Measure Radioactivity

Data Analysis

Calculate  
Stimulation Index (SI)

Positive  
Result

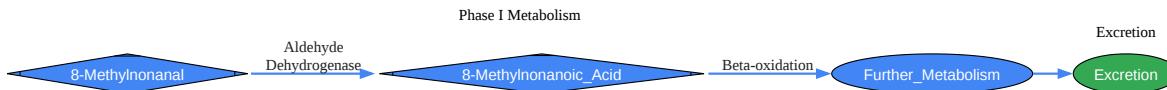
Negative

$SI \geq 3$   
(Sensitizer)

$SI < 3$   
(Non-sensitizer)

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Caption: Workflow of the Local Lymph Node Assay (OECD 429).



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Caption: Plausible metabolic pathway of **8-Methylnonanal**.

## Conclusion

Based on a read-across analysis from its structural analogs, nonanal and decanal, **8-Methylnonanal** is predicted to have a low order of acute toxicity via the oral and dermal routes. It may be a skin irritant, but the available data on decanal suggests a No Expected Sensitization Induction Level (NESIL) that can be used in risk assessment. The repeated dose toxicity data for analogs suggest a high NOAEL, indicating a low potential for systemic toxicity with repeated exposure. Furthermore, based on data from an analog, **8-Methylnonanal** is not expected to be genotoxic.

This technical guide provides a comprehensive overview of the available toxicological information and the methodologies used to assess the safety of **8-Methylnonanal**. The use of a read-across approach, detailed experimental protocols, and clear visual diagrams offers a robust framework for researchers, scientists, and drug development professionals to understand and evaluate the toxicological profile of this fragrance ingredient.

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